3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan
Overview
Description
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is an organic compound belonging to the furan family This compound is characterized by its furan ring structure substituted with two hydroxy-methoxyphenyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan typically involves the coupling of ferulate derivatives. One common method involves the 8–8-coupling of ferulate followed by water addition to one of the incipient quinone methide moieties and internal trapping of the other . This process can be carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler phenolic compounds.
Scientific Research Applications
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives might have therapeutic potential, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan involves its interaction with various molecular targets and pathways. Its hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The specific pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Known for its flavor properties and used in the food industry.
2,5-Bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid: A related compound with similar structural features.
Uniqueness
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXPKFRMEUTHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143231 | |
Record name | GR 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10035-27-5 | |
Record name | Alpha-guaiaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUROGUAIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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